![molecular formula C17H17ClF3N3OS B11039827 3-(Tert-butyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-OL](/img/structure/B11039827.png)
3-(Tert-butyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-OL is a complex organic compound that features a combination of several functional groups, including a tert-butyl group, a chlorophenyl group, a thiazole ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 3-(Tert-butyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-OL typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
3-(Tert-butyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 3-(Tert-butyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-OL stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other thiazole derivatives, chlorophenyl compounds, and trifluoromethyl-substituted molecules.
Properties
Molecular Formula |
C17H17ClF3N3OS |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
5-tert-butyl-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C17H17ClF3N3OS/c1-15(2,3)13-8-16(25,17(19,20)21)24(23-13)14-22-12(9-26-14)10-4-6-11(18)7-5-10/h4-7,9,25H,8H2,1-3H3 |
InChI Key |
GPZXUDZTGMBTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(C1)(C(F)(F)F)O)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one](/img/structure/B11039750.png)
![Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11039753.png)
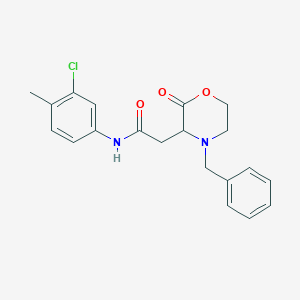
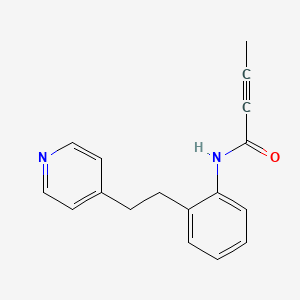
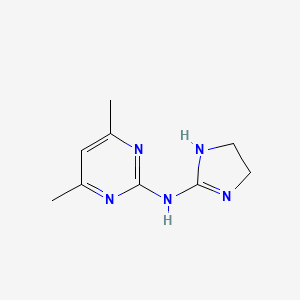
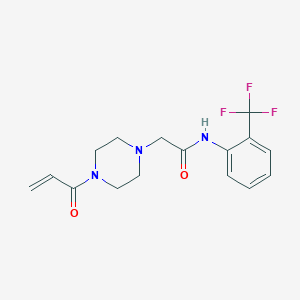


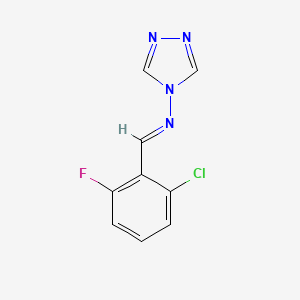
![dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11039791.png)
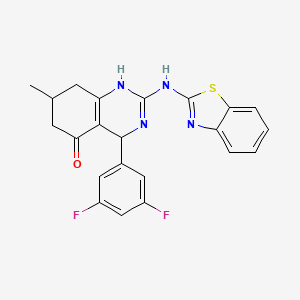
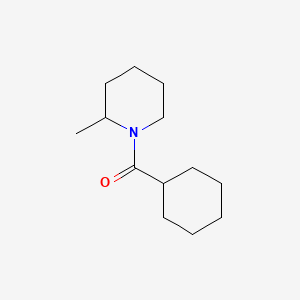
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B11039808.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide](/img/structure/B11039810.png)
